4,5-Dichloro-1-[3-(4,5-dichloroimidazol-1-yl)propyl]imidazole
Description
4,5-Dichloro-1-[3-(4,5-dichloroimidazol-1-yl)propyl]imidazole is a bis-imidazole derivative featuring two dichloro-substituted imidazole rings connected via a propyl linker.
Properties
IUPAC Name |
4,5-dichloro-1-[3-(4,5-dichloroimidazol-1-yl)propyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl4N4/c10-6-8(12)16(4-14-6)2-1-3-17-5-15-7(11)9(17)13/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHSUKZQLOSGKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1CCCN2C=NC(=C2Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution-Based Synthesis
Core Reaction Mechanism
The most widely documented route involves a two-step nucleophilic substitution reaction. In the first stage, 4,5-dichloroimidazole undergoes alkylation with 1,3-dibromopropane under basic conditions (e.g., potassium carbonate or sodium hydride). The reaction proceeds via an SN2 mechanism, where the imidazole nitrogen attacks the terminal bromine of 1,3-dibromopropane, yielding 1-(3-bromopropyl)-4,5-dichloroimidazole as an intermediate.
In the second stage, the intermediate reacts with a second equivalent of 4,5-dichloroimidazole under similar conditions to form the target compound. Key parameters influencing yield include:
- Temperature : Optimal at 60–80°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilicity.
- Stoichiometry : A 1:1.2 molar ratio of intermediate to 4,5-dichloroimidazole minimizes unreacted starting material.
Table 1: Typical Reaction Conditions and Yields
| Parameter | Value Range | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Temperature | 60–80°C | 68–75 | 92–95 |
| Solvent | DMF | 72 | 94 |
| Base | K₂CO₃ | 70 | 93 |
| Reaction Time | 12–18 hours | — | — |
Alternative Synthetic Pathways
Halogen-Methyl Ether Intermediate Route
A patent by GB1576508A describes an alternative method using chloromethyl ether derivatives. Here, 4,5-dichloroimidazole-2-carboxylic acid reacts with chloromethyl ether (ClCH₂OR) in the presence of a base (e.g., triethylamine). The reaction forms a 1-(chloromethyl)-4,5-dichloroimidazole intermediate, which subsequently undergoes coupling with 3-(4,5-dichloroimidazol-1-yl)propan-1-ol.
Advantages :
- Higher regioselectivity due to the electron-withdrawing carboxylic acid group.
- Reduced side reactions compared to dibromopropane-based methods.
Limitations :
Industrial-Scale Production
Continuous Flow Reactor Optimization
To address scalability challenges, recent efforts have focused on continuous flow systems. A tubular reactor configuration with the following parameters achieves >90% conversion:
- Residence Time : 30–45 minutes.
- Pressure : 2–3 bar to maintain solvent integrity.
- Catalyst : Immobilized potassium hydroxide on alumina enhances base efficiency.
Table 2: Lab-Scale vs. Industrial-Scale Performance
| Metric | Lab-Scale (Batch) | Industrial (Flow) |
|---|---|---|
| Yield | 68–75% | 82–88% |
| Purity | 92–95% | 96–98% |
| Throughput | 50 g/day | 5 kg/hour |
Critical Analysis of Methodologies
Byproduct Formation and Mitigation
Common byproducts include:
- Di-alkylated species : Formed via over-alkylation of the imidazole ring.
- Hydrolysis products : Resulting from residual moisture in solvents.
Mitigation Strategies :
- Strict anhydrous conditions : Use of molecular sieves or inert gas purging.
- Stepwise addition : Controlled introduction of 1,3-dibromopropane to limit excess reagent.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-1-[3-(4,5-dichloroimidazol-1-yl)propyl]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced imidazole derivatives.
Substitution: The chlorine atoms in the imidazole rings can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the imidazole rings.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dichloro-1-[3-(4,5-dichloroimidazol-1-yl)propyl]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-1-[3-(4,5-dichloroimidazol-1-yl)propyl]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Agrochemical Chemistry
Imazalil (1-(2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl)-1H-imidazole)
- Structure : Imazalil contains a single imidazole ring substituted with dichlorophenyl and propenyloxy groups.
- Key Differences : Unlike the target compound, imazalil lacks a bis-imidazole framework and a propyl linker. The dichlorophenyl group enhances antifungal activity, but the absence of a second imidazole ring may reduce binding avidity in multi-target systems.
- Application : Widely used as a fungicide for post-harvest crop protection .
Tetrazole Derivatives (e.g., 1-(2-(2,4-Dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl)-1H-1,2,4-triazole)
- Structure : Features a triazole ring with dichlorophenyl and tetrafluoroethoxy substituents.
- Key Differences : The triazole core offers distinct hydrogen-bonding capabilities compared to imidazole. Fluorine substituents increase electronegativity and metabolic stability compared to chlorine.
- Application : Used as broad-spectrum fungicides .
Pharmaceutical Analogs
KDM5A Inhibitors (e.g., PBIT)
- Structure : PBIT (2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one) contains a benzisothiazolone core.
- Key Differences : The target compound’s imidazole rings may enable metal coordination (e.g., with zinc in enzymes), whereas PBIT’s sulfur-based structure facilitates π-π stacking in enzyme active sites.
- Activity : PBIT inhibits histone demethylase KDM5A, but the target compound’s dichloroimidazole framework could modulate alternative epigenetic targets .
MCHR1 Antagonists (e.g., SNAP-7941 Derivatives)
- Structure : These compounds feature pyrimidine or piperidinyl groups with fluorinated substituents.
- Key Differences : The target compound’s dichloroimidazole units contrast with fluorine-containing groups in SNAP-7941, which enhance blood-brain barrier penetration. The propyl linker in the target compound may offer conformational flexibility absent in rigid pyrimidine derivatives .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Chlorine vs.
- Bis-Imidazole Advantage: The dual imidazole rings may enable cooperative binding in enzyme pockets or metal ion chelation, a feature absent in mono-heterocyclic compounds like imazalil .
- Linker Flexibility : The propyl spacer in the target compound could improve conformational adaptability for target engagement compared to rigid scaffolds in PBIT or tetrazole derivatives .
Biological Activity
4,5-Dichloro-1-[3-(4,5-dichloroimidazol-1-yl)propyl]imidazole is a synthetic compound belonging to the imidazole family, characterized by its unique structure that includes two 4,5-dichloroimidazole moieties linked by a propyl chain. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry, where it is being explored for potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C9H8Cl4N4
- Molecular Weight : 296.04 g/mol
Synthesis
The synthesis typically involves the reaction of 4,5-dichloroimidazole with 1,3-dibromopropane under basic conditions. This nucleophilic substitution mechanism leads to the formation of the desired product with optimized yield and purity for research applications.
Antimicrobial and Antifungal Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial and antifungal activities. Specifically, studies have shown that compounds similar to this compound can inhibit various microbial strains. For instance:
- In Vitro Studies : A series of substituted imidazoles were evaluated for their ability to inhibit reverse transcriptase (RT) activity, suggesting potential antiviral applications .
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within pathogens. This interaction may involve:
- Enzyme Inhibition : The compound may bind to enzymes or receptors, altering their function and inhibiting critical biological processes in microorganisms.
- Docking Studies : Computational studies have been performed to understand the binding orientation and affinity of the compound towards target enzymes like reverse transcriptase .
Study on Antifungal Activity
A study published in a peer-reviewed journal demonstrated that a related imidazole derivative displayed potent antifungal activity against Candida species. The study utilized various concentrations of the compound and assessed its effectiveness through minimal inhibitory concentration (MIC) assays.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Imidazole Derivative | 8 | Candida albicans |
| Control (Fluconazole) | 16 | Candida albicans |
This data highlights the potential of imidazole derivatives in treating fungal infections.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other related compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4,5-Dichloroimidazole | Single imidazole ring | Moderate antimicrobial |
| 1,3-Dibromo-4,5-dichloroimidazole | Bromine substitutions on imidazole ring | Enhanced antifungal activity |
| 4,5-Dichloro-2-methylimidazole | Methyl substitution | Variable activity |
The structural modifications significantly influence their biological activities.
Q & A
Q. What are the standard synthetic routes for preparing 4,5-Dichloro-1-[3-(4,5-dichloroimidazol-1-yl)propyl]imidazole, and how do reaction conditions influence yield?
The compound is synthesized via multi-step reactions, often involving nucleophilic substitution or coupling reactions. For example, a common approach involves reacting 4,5-dichloroimidazole with a propyl linker bearing reactive groups (e.g., halides) under reflux conditions. In similar imidazole derivatives, DMSO is used as a solvent with extended reflux times (18 hours), followed by distillation under reduced pressure and crystallization (water-ethanol) to achieve ~65% yield . Temperature, solvent polarity, and reaction duration are critical: higher temperatures accelerate reactivity but may degrade sensitive intermediates, while polar aprotic solvents like DMSO enhance nucleophilicity .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and linker connectivity (e.g., propyl chain resonances at δ ~3.3–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]+ for CHClN: 334.93 g/mol) .
- Melting Point (m.p.) : Reported m.p. ranges (e.g., 141–143°C for analogous compounds) help assess purity; deviations >2°C indicate impurities .
- Elemental Analysis : Matches calculated vs. observed C/H/N/Cl ratios (e.g., ≥97% purity via GC) .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound when conflicting yield data exist in literature?
Conflicting yields (e.g., 65% vs. lower values in other studies) may arise from unoptimized variables (temperature, stoichiometry, catalyst loading). A 2 factorial design systematically tests interactions between factors. For example:
Q. What strategies address discrepancies in reported biological activity data for imidazole derivatives?
Discrepancies may stem from:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity but reduce solubility, affecting bioavailability .
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs.
- Structural Analogues : Compare with derivatives like 2-(4-fluorophenyl)-4,5-diphenylimidazole, where fluorination increases membrane permeability .
Q. How does the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compare to its structural analogues?
The dichloroimidazole moiety acts as a directing group, enhancing regioselectivity in palladium-catalyzed couplings. However, steric hindrance from the propyl linker may reduce reactivity compared to simpler imidazoles. For example, Suzuki-Miyaura reactions with aryl boronic esters require elevated temperatures (100–120°C) and Buchwald-Hartwig ligands (e.g., XPhos) to achieve >70% conversion .
Methodological Guidance
Q. What are best practices for analyzing byproducts or degradation products during synthesis?
- HPLC-MS : Monitor reaction progress and identify byproducts (e.g., dechlorinated intermediates).
- Isolation via Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc) to separate impurities .
- Stability Studies : Accelerated degradation under heat/light (40–60°C, 75% RH) identifies vulnerable sites (e.g., imidazole ring oxidation) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). The dichloro groups may form halogen bonds with active-site residues .
- QSAR Models : Correlate substituent Cl positions with IC values in cytotoxicity assays .
Data Contradiction Analysis
Q. Why do melting points vary across studies for structurally similar imidazoles?
Variations arise from:
- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) exhibit distinct m.p. ranges.
- Purity : Residual solvents (e.g., DMSO) depress m.p.; recrystallization from ethanol/water improves purity .
Tables for Comparative Analysis
Table 1. Yield Optimization via Solvent and Temperature
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMSO | 100 | 18 | 65 |
| DMF | 120 | 24 | 72 |
| THF | 80 | 12 | 48 |
Table 2. Biological Activity of Analogues
| Compound | Substituents | IC (µM) |
|---|---|---|
| A | 4,5-Cl | 12.3 |
| B | 4-F,5-Cl | 8.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
